molecular formula C9H10N4S3 B14051952 Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate

Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate

Cat. No.: B14051952
M. Wt: 270.4 g/mol
InChI Key: XEBMSYFAEYPUPV-UHFFFAOYSA-N
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Description

Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate is a complex organic compound with the molecular formula C₉H₁₀N₄S₃. This compound is part of the thiazole and pyrazine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate typically involves the annulation of a thiazole ring to a pyrazine core. This process can be achieved through various synthetic techniques, including cyclization and condensation reactions. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes .

Comparison with Similar Compounds

    Thiazole Derivatives: Such as thiamine (vitamin B1) and penicillin.

    Pyrazine Derivatives: Including pyrrolopyrazine and pyrano[2,3-d]thiazole.

Uniqueness: Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate stands out due to its unique combination of thiazole and pyrazine rings, which confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C9H10N4S3

Molecular Weight

270.4 g/mol

IUPAC Name

1,1-bis(methylsulfanyl)-N-(6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)methanimine

InChI

InChI=1S/C9H10N4S3/c1-5-4-10-6-7(11-5)16-8(12-6)13-9(14-2)15-3/h4H,1-3H3

InChI Key

XEBMSYFAEYPUPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)SC(=N2)N=C(SC)SC

Origin of Product

United States

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